3-(2-Bromoethoxy)oxolane-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)oxolane-3-carbonitrile typically involves the reaction of oxolane derivatives with bromoethanol and a cyanide source under controlled conditions . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity . The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethoxy)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-oxolane derivative, while oxidation might produce an oxo-oxolane compound .
Scientific Research Applications
3-(2-Bromoethoxy)oxolane-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)oxolane-3-carbonitrile involves its interaction with molecular targets through its functional groups. The bromoethoxy group can participate in nucleophilic substitution reactions, while the carbonitrile group can engage in electrophilic interactions. These interactions can modulate various biochemical pathways, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethoxy)oxolane-3-carbonitrile: Similar structure but with a chloro group instead of a bromo group.
3-(2-Fluoroethoxy)oxolane-3-carbonitrile: Contains a fluoro group, which can lead to different reactivity and properties.
3-(2-Iodoethoxy)oxolane-3-carbonitrile: Features an iodo group, which can influence its chemical behavior.
Uniqueness
3-(2-Bromoethoxy)oxolane-3-carbonitrile is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and potential for various applications . The combination of the oxolane ring and carbonitrile group further enhances its versatility in chemical synthesis and research .
Properties
IUPAC Name |
3-(2-bromoethoxy)oxolane-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2/c8-2-4-11-7(5-9)1-3-10-6-7/h1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYTUSJCYKQTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C#N)OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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